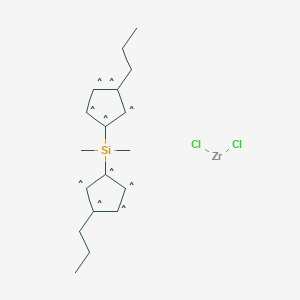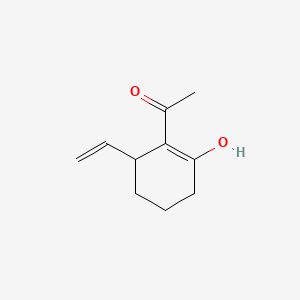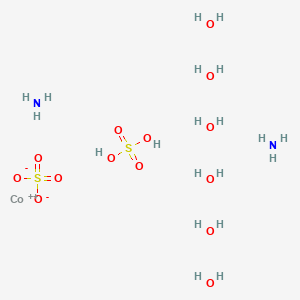
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate, commonly known as cobalt(II) sulfate hexahydrate, is an inorganic compound with the chemical formula CoSO₄·6H₂O. This compound is typically found as pink or red crystals and is highly soluble in water. It is widely used in various industrial applications, including the preparation of pigments and other cobalt salts .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) sulfate hexahydrate can be synthesized through the reaction of metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate with aqueous sulfuric acid. The general reaction is as follows: [ \text{Co} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4·6\text{H}_2\text{O} + \text{H}_2 ] This reaction typically occurs at room temperature and results in the formation of cobalt(II) sulfate hexahydrate crystals .
Industrial Production Methods
In industrial settings, cobalt(II) sulfate hexahydrate is produced by treating crushed, partially refined cobalt ores with sulfuric acid. This process yields red-colored solutions containing cobalt sulfate, which are then crystallized to obtain the hexahydrate form .
化学反応の分析
Types of Reactions
Cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to metallic cobalt using reducing agents such as hydrogen gas.
Substitution: Cobalt(II) sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Reactions with sodium chloride (NaCl) or potassium nitrate (KNO₃) can lead to the formation of cobalt(II) chloride or cobalt(II) nitrate, respectively.
Major Products
Oxidation: Cobalt(III) sulfate (Co₂(SO₄)₃)
Reduction: Metallic cobalt (Co)
Substitution: Cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂)
科学的研究の応用
Cobalt(II) sulfate hexahydrate has numerous applications in scientific research:
Biology: Employed in the study of cobalt’s role in biological systems, including its function in vitamin B12 synthesis.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of pigments, batteries, and electroplating processes.
作用機序
The mechanism of action of cobalt(II) sulfate hexahydrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their function. In biological systems, cobalt ions can mimic the behavior of other metal ions, such as iron, and participate in redox reactions .
類似化合物との比較
Similar Compounds
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
Uniqueness
Cobalt(II) sulfate hexahydrate is unique due to its specific chemical and physical properties, such as its pink or red crystalline appearance and high solubility in water. Additionally, cobalt ions have distinct biological roles and catalytic properties that differentiate them from other metal ions .
特性
分子式 |
CoH20N2O14S2 |
|---|---|
分子量 |
395.2 g/mol |
IUPAC名 |
azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate |
InChI |
InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |
InChIキー |
YUWDLEMDFQMDIE-UHFFFAOYSA-L |
正規SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




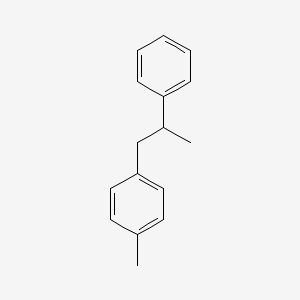
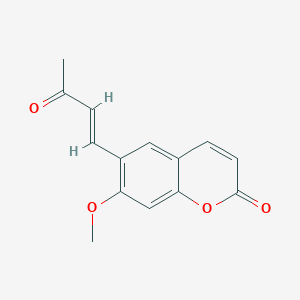
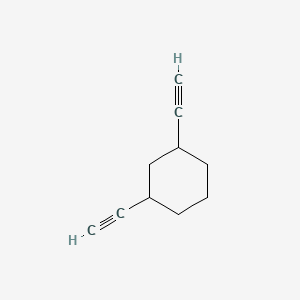
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
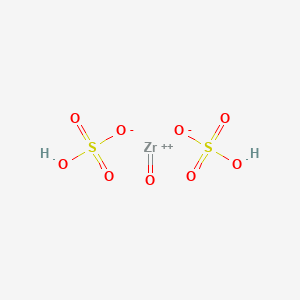

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
